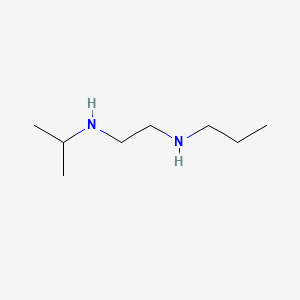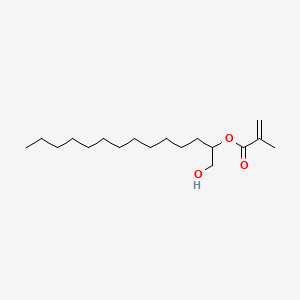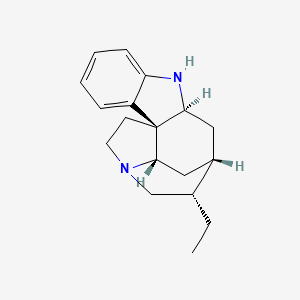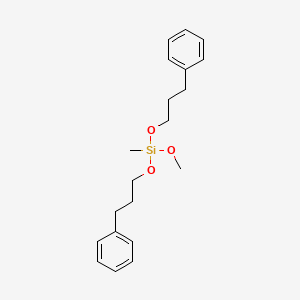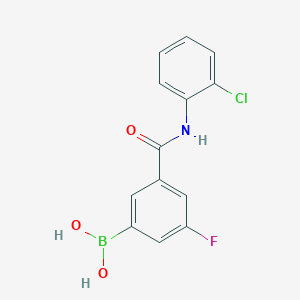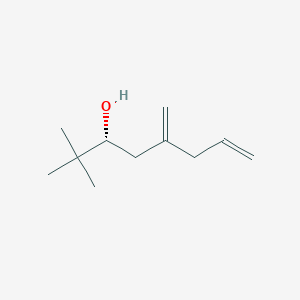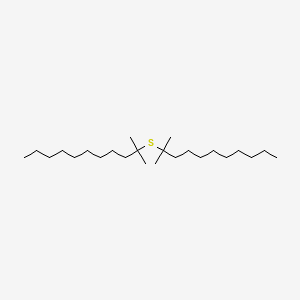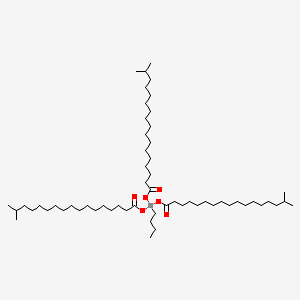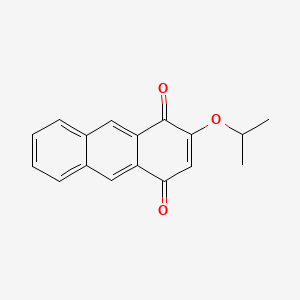
1,4-Anthracenedione, 2-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anthracenedione, 2-(1-methylethoxy)- is a derivative of anthraquinone, an aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is often used in the synthesis of dyes, pharmaceuticals, and other industrial applications .
Preparation Methods
The synthesis of 1,4-Anthracenedione, 2-(1-methylethoxy)- typically involves the following methods:
Oxidation of Anthracene: This method uses chromium (VI) as the oxidant to convert anthracene into anthraquinone derivatives.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), producing substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.
Chemical Reactions Analysis
1,4-Anthracenedione, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction with copper can yield anthrone.
Common reagents used in these reactions include sulfuric acid, sodium chlorate, and copper. The major products formed from these reactions are various substituted anthraquinones and anthrones .
Scientific Research Applications
1,4-Anthracenedione, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2-(1-methylethoxy)- involves its interaction with molecular targets such as DNA topoisomerase II. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties . The compound also generates free radicals, contributing to its cytotoxic effects .
Comparison with Similar Compounds
1,4-Anthracenedione, 2-(1-methylethoxy)- can be compared with other anthraquinone derivatives such as:
1,4-Anthracenedione, 2-chloro-3-(1-methylethoxy)-: This compound has similar chemical properties but differs in its substitution pattern.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: This derivative has additional hydroxyl groups, which may affect its reactivity and biological activity.
Properties
CAS No. |
89131-28-2 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-10(2)20-16-9-15(18)13-7-11-5-3-4-6-12(11)8-14(13)17(16)19/h3-10H,1-2H3 |
InChI Key |
FLGUVXZLKJMWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


